Physicochemical Profiling and Application Workflows of 4,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride
Physicochemical Profiling and Application Workflows of 4,6-Dimethylpiperidine-3-carboxylic Acid Hydrochloride
Executive Summary
In advanced medicinal chemistry and rational drug design, functionalized saturated heterocycles are critical for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS: 2225146-77-8) [1][2] is a highly specialized, sterically hindered zwitterionic building block.
Unlike its unmethylated parent analog, nipecotic acid [3], the introduction of methyl groups at the C4 and C6 positions fundamentally alters the molecule's conformational landscape, lipophilicity, and chemical reactivity. This technical guide provides an in-depth analysis of the physicochemical properties of this compound and establishes self-validating protocols for its characterization and synthetic application, empowering researchers to overcome the inherent steric challenges it presents.
Structural & Physicochemical Characterization
The physicochemical behavior of 4,6-dimethylpiperidine-3-carboxylic acid is dictated by its amphoteric nature and the 1,3-diaxial interactions introduced by the methyl substitutions. To minimize steric strain, the piperidine ring predominantly adopts a chair conformation where the bulky methyl groups occupy equatorial positions. This conformational locking sterically shields the adjacent carboxylic acid at the C3 position, significantly impacting its reactivity in standard coupling conditions.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound. Values for pKa and LogP are extrapolated from the foundational nipecotic acid scaffold [3][4], adjusted for the inductive and lipophilic contributions of the dimethyl substitution.
| Property | Value / Characteristic | Causality & Structural Rationale |
| CAS Number | 2225146-77-8 | Primary identifier for the hydrochloride salt [1]. |
| Molecular Formula | C8H15NO2 • HCl | Represents the protonated amine and chloride counterion. |
| Molecular Weight | 193.67 g/mol | Includes the 36.46 g/mol contribution of HCl. |
| pKa1 (Carboxylic Acid) | ~3.35 - 3.85 | Electron-donating methyl groups slightly decrease acidity compared to unsubstituted analogs [3]. |
| pKa2 (Piperidine NH) | ~10.60 - 10.80 | Secondary aliphatic amine remains highly basic [4]. |
| LogP (Free Base) | ~1.10 - 1.40 | Addition of two methyl groups increases lipophilicity (+ ~1.0 LogP) vs. nipecotic acid [4]. |
| Aqueous Solubility | > 50 mg/mL (as HCl salt) | The ionic lattice of the hydrochloride salt ensures rapid solvation in aqueous media. |
Speciation and Dissociation Dynamics
As a zwitterion, the solubility and lipophilicity (LogD) of this compound are highly pH-dependent. At physiological pH (7.4), the molecule exists almost entirely in its zwitterionic form (deprotonated carboxylate, protonated amine), which minimizes its apparent solubility in non-polar organic solvents and necessitates careful selection of chromatographic and synthetic conditions.
Fig 1: pH-dependent speciation of 4,6-dimethylpiperidine-3-carboxylic acid.
Protocol: Self-Validating Potentiometric pKa Determination
To accurately utilize this building block, researchers must determine its exact pKa values under their specific assay conditions.
Methodology:
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Sample Preparation: Dissolve 10.0 mg of the HCl salt in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, yielding thermodynamic pKa values rather than apparent ones.
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Titration: Titrate the solution with standardized 0.1 M NaOH at 25 °C under a continuous nitrogen purge. Causality: The nitrogen atmosphere prevents the absorption of atmospheric CO2, which would form carbonic acid and artificially skew the pH readings.
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Data Acquisition: Record the pH after each 0.05 mL addition of titrant until pH 12.0 is reached.
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System Validation: Calculate the first derivative of the titration curve ( dpH/dV ). The peaks in the derivative curve correspond to the equivalence points. Calculate the pKa at the exact half-equivalence volumes. Validation Check: If the delta between the expected half-equivalence volume and the observed peak is >5%, the system is failing to reach equilibrium. The protocol dictates reducing the titrant addition rate by 50% and repeating the assay.
Synthetic Utility: Overcoming Steric Hindrance
The primary application of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride in drug discovery is as a building block for amide synthesis. However, the C4-methyl group creates a significant steric shield around the C3-carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields due to the inability of the incoming nucleophile to access the activated ester.
To overcome this, highly reactive coupling reagents that form less sterically demanding, highly electrophilic intermediates—such as HATU (forming a 7-aza-1-hydroxybenzotriazole ester)—are strictly required.
Fig 2: Self-validating amide coupling workflow overcoming steric hindrance.
Protocol: Sterically Optimized Amide Coupling
Methodology:
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Free Base Generation: Suspend 1.0 equivalent (193.7 mg, 1.0 mmol) of 4,6-dimethylpiperidine-3-carboxylic acid hydrochloride in 5 mL of anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: Exactly 3.0 equivalents are required: one to neutralize the hydrochloride salt, one to deprotonate the carboxylic acid for activation, and one to act as a general base catalyst for the incoming nucleophile.
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Activation: Cool the mixture to 0 °C and add 1.1 equivalents of HATU. Stir for 15 minutes.
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Causality: Low temperature prevents the epimerization of the C3 stereocenter during the highly exothermic formation of the HOAt-active ester.
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Nucleophilic Attack: Add 1.2 equivalents of the target primary amine. Remove the ice bath, allowing the reaction to warm to 25 °C, and stir for 12 hours.
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System Validation (LC-MS Loop): After 12 hours, sample 5 µL of the reaction mixture and analyze via LC-MS.
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Validation Check: Look for the mass of the HOAt-ester intermediate ( Mtarget+134 Da). If this mass dominates the spectra without product formation, it proves that the nucleophile is being sterically excluded. The protocol dictates elevating the reaction temperature to 40 °C for an additional 6 hours to provide the necessary kinetic energy to overcome the steric barrier.
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Analytical Characterization Considerations
Due to its zwitterionic nature, the free base of this compound exhibits poor retention on standard C18 Reversed-Phase (RP) HPLC columns, often eluting in the void volume.
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Chromatographic Strategy: For accurate purity assessment and reaction monitoring, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended over RP-HPLC. Using an unbonded bare silica or amide-functionalized HILIC column with a mobile phase of Acetonitrile/Water (containing 10 mM Ammonium Formate at pH 3.0) ensures that the compound remains fully protonated (cationic), allowing for robust polar retention and sharp peak shapes.
References
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"Compound: NIPECOTIC ACID (CHEMBL277498)", ChEMBL - EMBL-EBI. [Link]
